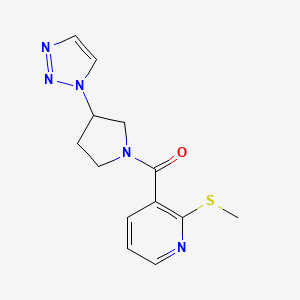
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the pyrrolidine family and contains a triazole ring system, which makes it highly versatile for various research applications.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles have garnered attention in drug discovery due to their unique properties. This compound’s aromatic character, high chemical stability, and hydrogen bonding ability make it an attractive scaffold for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance:
Organic Synthesis and Click Chemistry
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:
- Bioisosteric Replacement : Researchers have designed and synthesized 1,2,3-triazole derivatives as Bcr-Abl inhibitors, demonstrating potential in cancer therapy .
Antibacterial, Antifungal, and Anticancer Properties
1,2,3-Triazolium salts derived from 1,2,3-triazoles exhibit exceptional bioactivity. They demonstrate antibacterial, antifungal, and anticancer properties. Moreover, these salts contribute to the development of nano- and fiber-based materials with antibacterial characteristics .
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common feature in many biologically active compounds . Compounds with this structure often interact with various biological targets, but without specific studies on this compound, it’s hard to predict its exact targets.
Mode of Action
The 1,2,3-triazole ring can form hydrogen bonds with different targets, which can lead to various biochemical interactions . .
Biochemical Pathways
Without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. 1,2,3-triazole derivatives have been shown to have a broad range of biological activities, suggesting they might interact with multiple pathways .
Pharmacokinetics
The compound contains a pyrrolidine ring, which is a common feature in many drugs and is known to improve bioavailability . .
properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-20-12-11(3-2-5-14-12)13(19)17-7-4-10(9-17)18-8-6-15-16-18/h2-3,5-6,8,10H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXXTFMPZCZHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)
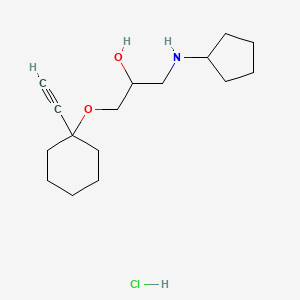

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)
![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)
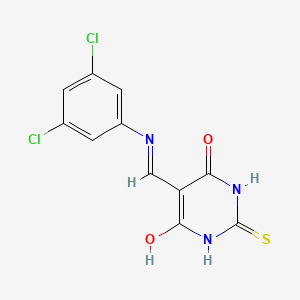
![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)
![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)
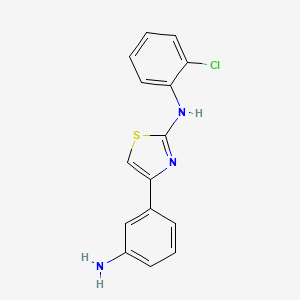
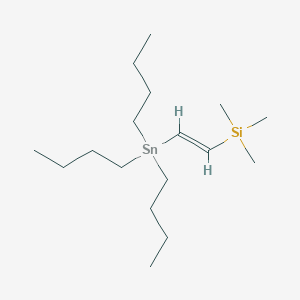
![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)
